rac-(1R,2S)-2-azidocyclopentan-1-amine
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Overview
Description
rac-(1R,2S)-2-azidocyclopentan-1-amine: is a chiral compound with a unique structure that includes an azido group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-azidocyclopentan-1-amine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated cyclopentane derivative reacts with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-azidocyclopentan-1-amine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: The primary amine derivative of cyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: rac-(1R,2S)-2-azidocyclopentan-1-amine is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its azido group is a versatile functional group that can be transformed into various other functionalities.
Biology: In biological research, this compound can be used to study the effects of azido-containing compounds on biological systems. It can also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo cycloaddition reactions makes it useful for the synthesis of triazole-containing pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-azidocyclopentan-1-amine depends on the specific reactions it undergoes. For example, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. In cycloaddition reactions, the azido group forms a triazole ring, which can interact with biological targets or serve as a stable functional group in various applications.
Comparison with Similar Compounds
rac-(1R,2S)-2-aminocyclopentan-1-ol: A similar compound with an amino group instead of an azido group.
rac-(1R,2S)-2-phenylcyclopentan-1-amine: A compound with a phenyl group attached to the cyclopentane ring.
Uniqueness: rac-(1R,2S)-2-azidocyclopentan-1-amine is unique due to its azido group, which provides versatility in chemical reactions. The azido group can be easily transformed into various other functional groups, making this compound a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
518352-92-6 |
---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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